

Stigmasta-3,5-dien-7-one: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Stigmasta-3,5-dien-7-one*

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An In-depth Review of the Structure, Chemical Properties, and Biological Activity of a Promising Anti-inflammatory Steroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-3,5-dien-7-one is a naturally occurring steroid that has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action, with a focus on its interaction with the NF-κB signaling pathway. Detailed experimental protocols for its synthesis and purification, though not available in a single comprehensive source, have been compiled from related methodologies. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Stigmasta-3,5-dien-7-one is a C29 steroid characterized by a conjugated enone system within its steroidal nucleus. The core structure consists of a tetracyclic cyclopenta[a]phenanthrene skeleton.

Chemical Structure:

(A more detailed 2D and 3D structure can be found in publicly available chemical databases)

IUPAC Name: (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one[1]

CAS Number: 2034-72-2[1][2][3]

Molecular Formula: C₂₉H₄₆O[1]

Synonyms: 3,5-Stigmastadien-7-one, Tremulone, β -Saccharostenone[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Stigmasta-3,5-dien-7-one** is presented in the table below. It is important to note that while some experimental data is available for related compounds, many of the listed properties for **Stigmasta-3,5-dien-7-one** are computationally predicted.

Property	Value	Source
Molecular Weight	410.67 g/mol	[1]
Exact Mass	410.354866087 Da	[1]
Physical State	Solid (predicted)	
Melting Point	Not experimentally determined. A related compound, stigmasta-5,22-dien-7-on-3 β -ol, has a melting point of 184-186 °C.	[2]
Boiling Point	Not experimentally determined.	
LogP (octanol/water)	8.009 (predicted)	
Topological Polar Surface Area	17.1 Å ² (predicted)	[1]
Hydrogen Bond Donors	0 (predicted)	
Hydrogen Bond Acceptors	1 (predicted)	

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **Stigmasta-3,5-dien-7-one**. While complete, published spectra are not readily available, key mass spectrometry fragments have been reported.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis indicates the following major fragments:

m/z	Interpretation
410	Molecular Ion (M^+)[1]
187	Fragment
174	Fragment

A detailed fragmentation pattern analysis is pending the availability of a full mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR data for **Stigmasta-3,5-dien-7-one** are not available in the public domain at the time of this guide's compilation. Researchers synthesizing or isolating this compound are encouraged to perform full NMR characterization.

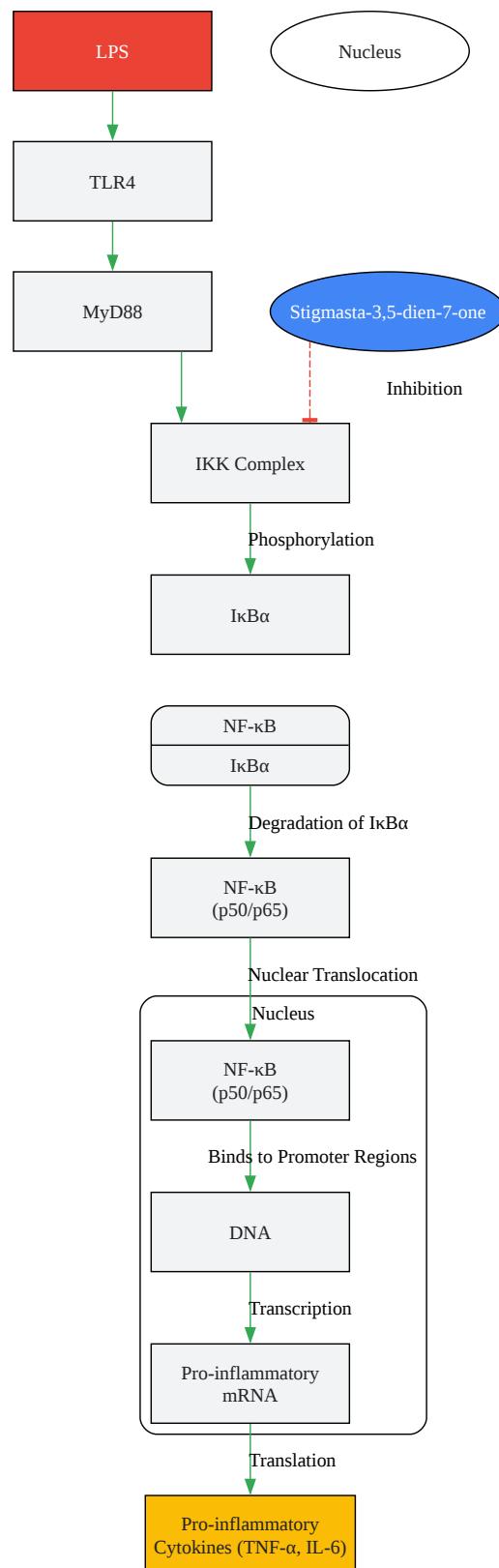
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of **Stigmasta-3,5-dien-7-one** are not explicitly published. However, based on the synthesis of related steroidal compounds, the following general procedures can be adapted.

Synthesis from β -Sitosterol (Proposed)

A plausible synthetic route to **Stigmasta-3,5-dien-7-one** involves the allylic oxidation of a readily available starting material like β -sitosterol.

Reaction Scheme (Conceptual):



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References

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Ontario, CA 91761, United States
Phone: (601) 213-4426
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